molecular formula C21H16F3N5O2S B15097939 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15097939
M. Wt: 459.4 g/mol
InChI Key: MKHULRPHRGEIQL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a furan-2-ylmethyl group at the 4-position of the triazole ring, a pyridin-3-yl substituent at the 5-position, and a sulfanyl-linked acetamide chain terminating in a 3-(trifluoromethyl)phenyl group. Synthetically, such compounds are typically prepared via alkylation of triazole-thiol intermediates with chloroacetamides under basic conditions (e.g., KOH/ethanol) .

Properties

Molecular Formula

C21H16F3N5O2S

Molecular Weight

459.4 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16F3N5O2S/c22-21(23,24)15-5-1-6-16(10-15)26-18(30)13-32-20-28-27-19(14-4-2-8-25-11-14)29(20)12-17-7-3-9-31-17/h1-11H,12-13H2,(H,26,30)

InChI Key

MKHULRPHRGEIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their bioactivity profiles:

Compound Name / Substituents Key Structural Differences Bioactivity (Reported) References
Target Compound : 4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)-triazol-3-sulfanyl-N-(3-CF₃-phenyl)acetamide Reference compound for comparison Anti-exudative (10 mg/kg, comparable to diclofenac)
2-((4-(3-Methylphenyl)-5-(phenylsulfanylmethyl)-triazol-3-sulfanyl)-N-(2-CF₃-phenyl)acetamide 3-Methylphenyl at 4-position; phenylsulfanylmethyl at 5-position Structural data only; bioactivity unreported
N-[2-Chloro-5-CF₃-phenyl]-2-((4-(3-methylphenyl)-5-(pyridin-4-yl)-triazol-3-sulfanyl)acetamide Pyridin-4-yl at 5-position; 2-chloro-CF₃-phenyl terminus Antimicrobial (MIC: 12.5–25 µg/mL)
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-triazol-3-sulfanyl)acetamide Ethyl at 4-position; pyridin-2-yl at 5-position Antioxidant (IC₅₀: 32 µM)
2-((4-Amino-5-(pyridin-3-yl)-triazol-3-sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide Amino group at 4-position; fluoro-methylphenyl terminus Anti-inflammatory (70% inhibition at 50 µM)
N-[3-Chloro-5-CF₃-pyridin-2-yl]-2-((5-(4-fluorophenyl)-4-methyl-triazol-3-sulfanyl)acetamide 4-Methyltriazole; fluorophenyl at 5-position Antiproliferative (IC₅₀: 8.7 µM vs. HeLa)

Key Findings from Comparative Analysis

Anti-Exudative Activity :

  • The target compound demonstrated 55–60% inhibition of inflammation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Analogues with electron-withdrawing groups (e.g., CF₃, Cl, F) at the phenyl terminus showed enhanced activity, likely due to improved membrane permeability .

Antimicrobial and Antioxidant Effects :

  • Pyridin-4-yl-substituted derivatives (e.g., N-[2-chloro-5-CF₃-phenyl] analogue) exhibited broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL) against E. coli and S. aureus .
  • Ethyl and pyridin-2-yl substituents (e.g., N-(3-chloro-4-fluorophenyl) derivative) conferred potent antioxidant activity via radical scavenging (IC₅₀: 32 µM) .

Structural Determinants of Activity: Pyridine Position: Pyridin-3-yl (target compound) vs. pyridin-4-yl (): 3-substituted pyridine enhances anti-exudative activity, while 4-substituted pyridine improves antimicrobial potency . Triazole Substituents: Amino groups at the 4-position () reduced cytotoxicity but increased anti-inflammatory efficacy compared to alkyl or aryl substituents . Terminal Aromatic Groups: 3-CF₃-phenyl (target) vs. 2-CF₃-phenyl (): Meta-substitution improved solubility without compromising activity .

Synthetic Accessibility :

  • All analogues were synthesized via a common route: alkylation of triazole-thiol precursors with substituted chloroacetamides. Reaction yields ranged from 65–85%, with purity confirmed via ¹H NMR .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its unique structural features, including a 1,2,4-triazole core linked to a furan moiety and a trifluoromethyl-substituted phenyl group. This compound is being explored for its potential biological activities, particularly in medicinal chemistry, due to the diverse interactions it may have with biological systems.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃F₃N₄OS
  • Molecular Weight : 316.34 g/mol

Structural Features

FeatureDescription
Triazole CoreContains a 1,2,4-triazole ring that enhances reactivity and biological activity.
Furan MoietyProvides additional electron density and potential for interaction with biological targets.
Trifluoromethyl GroupIncreases lipophilicity and may enhance binding affinity to certain receptors.

Antimicrobial Properties

Preliminary studies indicate that compounds with triazole scaffolds exhibit significant antimicrobial activities. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. For example:

  • Antibacterial Activity : Research has shown that triazole derivatives can inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Compounds similar to this one have demonstrated minimum inhibitory concentrations (MIC) lower than traditional antibiotics like vancomycin .
  • Antifungal Activity : Triazoles are well-known for their antifungal properties. Compounds with similar structures have been reported to exhibit activity against pathogens like Candida albicans and Aspergillus flavus.

Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer activity. A study involving screening of drug libraries on multicellular spheroids identified several triazole derivatives with promising anticancer effects . The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Signaling : The interaction of the compound with cellular receptors can alter signaling pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Functional Group Influence : The presence of electron-donating groups (like -OH) on the phenyl ring has been correlated with increased antimicrobial potency .
  • Substituent Variability : Variations in substituents on the triazole core can significantly impact biological efficacy.

Case Study 1: Antimicrobial Screening

A recent study screened various triazole derivatives against a panel of bacterial strains. The compound exhibited an MIC range comparable to leading antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anticancer Activity Evaluation

In another investigation, the compound was evaluated for its anticancer properties using multicellular tumor spheroids. Results indicated significant cytotoxicity against several cancer cell lines, suggesting further exploration in preclinical models is warranted .

Q & A

Q. What are the standard synthetic routes for preparing this acetamide derivative, and how can reaction conditions be optimized?

The compound is synthesized via sequential alkylation and condensation reactions. A typical protocol involves:

  • Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide intermediates with α-chloroacetamides in the presence of KOH to introduce the trifluoromethylphenyl group .
  • Paal-Knorr Condensation : Modifying the triazole ring’s amino group using furan-2-ylmethyl and pyridin-3-yl substituents under reflux conditions (e.g., 150°C with pyridine/zeolite catalysts) . Optimization strategies include adjusting stoichiometric ratios, solvent polarity, and catalyst loading. Purity is confirmed via recrystallization (ethanol/ice-HCl mixtures) and spectroscopic characterization .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Essential methods include:

  • FT-IR : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethylphenyl aromatic protons at δ 7.4–7.8 ppm) and carbon backbone .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities . X-ray crystallography (where applicable) resolves 3D conformation, as seen in analogous triazole-acetamide structures .

Q. How is anti-exudative activity evaluated preclinically, and what models are appropriate?

Preclinical testing uses carrageenan-induced rat paw edema models :

  • Administer the compound orally (10–50 mg/kg) and measure edema volume reduction over 4–6 hours .
  • Compare with positive controls (e.g., indomethacin) and assess dose-response relationships. Histopathological analysis of inflamed tissues quantifies leukocyte infiltration and exudate volume .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or phenyl rings) influence bioactivity?

Key structure-activity relationship (SAR) insights:

  • Triazole substituents : Pyridin-3-yl enhances electron-withdrawing effects, improving receptor binding .
  • Trifluoromethylphenyl group : The -CF₃ group increases metabolic stability and lipophilicity, enhancing membrane permeability .
  • Furan-2-ylmethyl : Modulates anti-inflammatory activity by interacting with hydrophobic enzyme pockets . Methodological approach: Synthesize analogs (e.g., replacing CF₃ with Cl or NO₂) and test in vitro (COX-2 inhibition) and in vivo (edema models) .

Q. What mechanistic insights exist for this compound’s interaction with inflammatory targets?

Hypothesized mechanisms include:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket, similar to arylacetic acid derivatives .
  • Cytokine suppression : Downregulation of TNF-α and IL-6 via NF-κB pathway modulation . Experimental validation:
  • Molecular docking : Simulate binding affinities to COX-2 (PDB ID: 5IKT) .
  • ELISA/Western blot : Quantify cytokine levels in treated vs. untreated inflammatory cells .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Key challenges:

  • Low yields in condensation steps : Optimize catalyst (zeolite Y-H) activation and reaction time .
  • Purification difficulties : Use gradient column chromatography (silica gel, ethyl acetate/hexane) for intermediates .
  • Thermal instability : Monitor reflux temperatures (<150°C) and employ inert atmospheres (N₂/Ar) . Process analytical technology (PAT) tools, like in-situ FT-IR, enable real-time monitoring of reaction progress .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (solvent purity, humidity) to minimize batch variability .
  • Biological Assays : Use double-blinded protocols and ≥6 animals per group to ensure statistical robustness .
  • Computational Studies : Validate docking results with mutagenesis assays (e.g., Ala-scanning of target residues) .

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